正戊醇-D12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

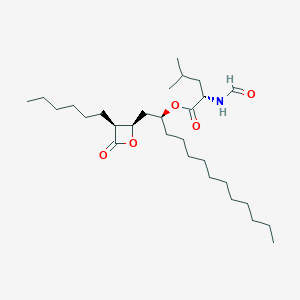

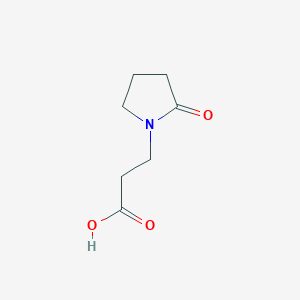

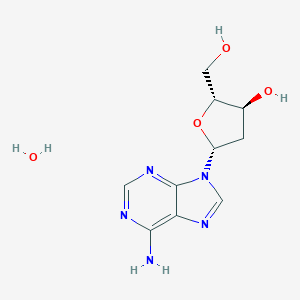

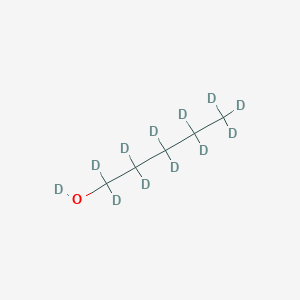

N-Pentyl alcohol-D12, also known as 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane, is an isotope-labeled compound of 1-Pentanol. It is a monohydroxy alcohol and appears as a colorless liquid with a characteristic odor. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications.

科学研究应用

N-Pentyl alcohol-D12 is extensively used in various fields of scientific research:

Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: To trace metabolic pathways and study enzyme activities.

Medicine: In metabolic research and diagnostic imaging.

Industry: As a solvent and in the synthesis of deuterated compounds for various applications

作用机制

Target of Action

N-Pentyl Alcohol-D12 is an isotope labelled compound of 1-Pentanol . 1-Pentanol is a monohydroxy alcohol, which is a colorless liquid with a characteristic odor

Mode of Action

It’s parent compound, 1-pentanol, has been studied for its combustion properties as it shows promising features to be an alternative to gasoline and diesel fuels .

Biochemical Pathways

The PanDZ complex has been proposed to regulate the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration . The formation of such a complex between activated aspartate decarboxylase (PanD) and PanZ leads to sequestration of the pyruvoyl cofactor as a ketone hydrate .

Pharmacokinetics

Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions . These parameters will help decide on an optimal dose, ideal administration timing, and an appropriate frequency of the drug .

Result of Action

Both panz overexpression-linked β-alanine auxotrophy and pentyl pantothenamide toxicity are due to the formation of the pandz complex .

Action Environment

It is known that environmental factors can influence a compound’s action, efficacy, and stability . For instance, it is recommended to store N-Pentyl Alcohol-D12 in a well-ventilated place and keep the container tightly closed .

生化分析

Biochemical Properties

The biochemical properties of N-Pentyl alcohol-D12 are not fully understood due to the limited research available. It can be inferred from the properties of 1-Pentanol, its unlabelled counterpart. Alcohols like 1-Pentanol have a polar covalent O-H bond, which leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule .

Cellular Effects

. For instance, the presence of alcohol has been shown to enhance the impairment of red blood cell deformability .

Molecular Mechanism

The specific molecular mechanism of N-Pentyl alcohol-D12 is not well-studied. Based on the properties of alcohols, we can infer that the polar character of the O-H bond in N-Pentyl alcohol-D12 could lead to binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of N-Pentyl alcohol-D12 at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. The effects of alcohols at different dosages have been studied in various animal models .

Subcellular Localization

The subcellular localization of N-Pentyl alcohol-D12 is currently unknown due to the lack of specific studies on this compound. The prediction of protein subcellular localization is an active area of research in bioinformatics .

准备方法

Synthetic Routes and Reaction Conditions: N-Pentyl alcohol-D12 can be synthesized from Pentanoic-d9 acid-d. The synthetic route involves the reduction of Pentanoic-d9 acid-d to produce N-Pentyl alcohol-D12 .

Industrial Production Methods: Industrial production of N-Pentyl alcohol-D12 typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain high purity and yield .

化学反应分析

Types of Reactions: N-Pentyl alcohol-D12 undergoes several types of chemical reactions, including:

Oxidation: Conversion to aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Hydrogen halides (HX) in the presence of a catalyst

Major Products:

相似化合物的比较

- 1-Pentanol

- 2-Pentanol

- 3-Pentanol

- 2-Methyl-1-butanol

- 3-Methyl-1-butanol

Comparison: N-Pentyl alcohol-D12 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-deuterated counterparts, N-Pentyl alcohol-D12 provides enhanced stability and distinct spectroscopic properties that are valuable in scientific research .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。